molecular formula C21H21N5O2 B12572392 N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea CAS No. 606104-94-3

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea

Cat. No.: B12572392
CAS No.: 606104-94-3
M. Wt: 375.4 g/mol
InChI Key: KOCOVOIPFLIFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea
  • N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea

Uniqueness

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

606104-94-3

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-1-(3-methoxyphenyl)urea

InChI

InChI=1S/C21H21N5O2/c1-14-5-3-6-15-11-16(13-22)20(25-19(14)15)24-9-10-26(21(23)27)17-7-4-8-18(12-17)28-2/h3-8,11-12H,9-10H2,1-2H3,(H2,23,27)(H,24,25)

InChI Key

KOCOVOIPFLIFAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC(=CC=C3)OC)C(=O)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.